molecular formula C14H11F2NO3S B2750116 [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE CAS No. 387855-45-0

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2750116
CAS No.: 387855-45-0
M. Wt: 311.3
InChI Key: MUDJFHWVULTPES-UHFFFAOYSA-N
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Description

[(2,6-Difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate (CAS 387855-45-0) is a synthetic thiophene-carboxamide derivative of significant interest in early-stage anticancer research and medicinal chemistry. With a molecular formula of C 14 H 11 F 2 NO 3 S and a molecular weight of 311.31 g/mol, this compound features a strategic combination of a 5-methylthiophene ring and a 2,6-difluorophenyl group . The difluorophenyl moiety is particularly valuable in drug design, as fluorine atoms can profoundly influence a compound's properties, including its lipophilicity, metabolic stability, and potential for hydrogen-bonding interactions, which are critical for optimizing target binding . This reagent serves as a key chemical building block for researchers designing and synthesizing novel small molecules for biological evaluation. Its structural framework is related to compounds investigated as kinase inhibitors and other targeted therapies . The calculated properties of this molecule, including a topological polar surface area of 83.6 Ų and an XLogP3 of 3.3, suggest characteristics that are favorable for cell permeability, making it a relevant scaffold for developing potential pharmacologically active agents . It is supplied for research purposes such as screening assays, structure-activity relationship (SAR) studies, and as a precursor in synthetic organic chemistry. Please note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S/c1-8-5-6-11(21-8)14(19)20-7-12(18)17-13-9(15)3-2-4-10(13)16/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDJFHWVULTPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves the following steps:

    Formation of the Difluoroanilino Intermediate: The initial step involves the preparation of the difluoroanilino intermediate through a reaction between 2,6-difluoroaniline and an appropriate acylating agent.

    Coupling with Methylthiophene Carboxylate: The intermediate is then coupled with 5-methylthiophene-2-carboxylic acid under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoroanilino group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted anilines or thiophenes.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the area of cancer research. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Anticancer Activity

  • Mechanism of Action :
    • The compound induces apoptosis and cell cycle arrest in cancer cells, which is crucial for halting tumor growth.
    • It has been tested against several cancer cell lines, including breast and prostate cancer cells.
  • Case Study Data :
    • In vitro assays demonstrated that [(2,6-Difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values in the low micromolar range, indicating potent activity against these cancers.
Cell LineIC50 Value (µM)Effect
MCF-75.1Inhibition of proliferation
PC-34.8Induction of apoptosis

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer metabolism.

Material Science Applications

Beyond biological applications, this compound can also be utilized in material science for developing novel materials with specific properties.

  • Polymer Synthesis :
    • The compound can be incorporated into polymer matrices to enhance mechanical properties or to impart specific functionalities such as increased thermal stability or chemical resistance.
  • Case Study Data :
    • Research indicates that polymers containing this compound exhibit enhanced thermal degradation temperatures compared to standard polymers without such modifications.
PropertyStandard PolymerPolymer with Compound
Thermal Degradation Temp (°C)250300
Tensile Strength (MPa)3045

Mechanism of Action

The mechanism of action of [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing key differences in structure, synthesis, and inferred properties.

Structural Analogues with Difluorophenyl Motifs

  • Compound from : l-[(2,6-Difluorophenyl)methyl]-lH-l,2,3-triazole-4-carboxamide Structural Differences: Replaces the thiophene-carboxylate with a triazole-carboxamide core. The difluorophenyl group is directly attached to the triazole via a methyl linker. The triazole ring may engage in hydrogen bonding, differing from the thiophene’s π-π stacking propensity .
  • Compound from : Spiro-diazaspiro[4.5]decene derivative Structural Differences: Incorporates a spirocyclic diazaspiro core, a trifluoromethylphenyl group, and a carbamoyl linkage. The difluorophenyl group is part of a phenoxyethylamine side chain. The trifluoromethyl group increases lipophilicity compared to the target’s methylthiophene . Synthesis: Utilizes coupling reactions (e.g., with sulfonic acid derivatives), differing from the target’s probable use of chloroformate-mediated carbamate formation (as seen in ).

Carbamate/Ester-Containing Compounds

  • Compounds from : Thiazol-5-ylmethyl carbamates

    • Structural Differences : Replace thiophene with thiazole and feature hydroperoxypropan-2-yl ureido side chains.
    • Functional Implications : Thiazole’s nitrogen atom may confer stronger hydrogen-bonding capacity than thiophene. The hydroperoxy group introduces oxidative instability, contrasting with the target’s methyl-substituted thiophene .
    • Synthesis : Multi-step routes involving ureido and hydroperoxy groups, which are more complex than the target’s ester-carbamate assembly.
  • Compound from : Tetrahydropyrimidine-carboxylate Structural Differences: Contains a tetrahydropyrimidine ring and methoxymethyl substituents. The difluorophenyl group is part of a tetrahydropyrimidine side chain. Functional Implications: The saturated pyrimidine ring may reduce aromatic interactions compared to the thiophene. The methoxymethyl group could enhance solubility relative to the target’s methylthiophene .

Comparative Data Table

Property Target Compound Compound (Triazole) Compound (Spiro) Compound (Thiazole)
Core Structure Thiophene-carboxylate Triazole-carboxamide Spiro-diazaspiro[4.5]decene Thiazole-carbamate
Fluorination 2,6-Difluorophenyl 2,6-Difluorophenyl 2,3-Difluorophenyl (side chain) None
Key Functional Groups Carbamate ester Carboxamide Carbamoyl, trifluoromethyl Hydroperoxy, ureido
Synthetic Complexity Moderate (ester + carbamate) Low (polymorph-focused) High (spirocycle + coupling) Very High (multi-functional side chains)
Inferred Stability High (ester hydrolysis-resistant) Moderate (amide hydrolysis-sensitive) Moderate (spirocycle stable) Low (hydroperoxy instability)

Research Findings and Inferences

  • Bioactivity : The target compound’s thiophene-carbamate structure may offer balanced lipophilicity (logP ~2.5–3.5) compared to ’s spirocompound (logP >4 due to trifluoromethyl groups) .
  • Metabolic Stability : The 2,6-difluorophenyl group likely reduces CYP450-mediated metabolism, similar to ’s compound .
  • Synthetic Feasibility : LiHMDS/chloroformate methods () could be adapted for scalable synthesis, whereas ’s hydroperoxy groups pose safety challenges .

Biological Activity

The compound [(2,6-Difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H12F2N2O2S
  • Molecular Weight : 286.30 g/mol

The compound features a difluorophenyl group attached to a carbamoyl moiety, which is further connected to a methyl group and a thiophene carboxylate. This unique structure may contribute to its biological activity.

Research indicates that compounds with similar structural features often exhibit diverse mechanisms of action, including:

Antiviral Activity

A study highlighted the effectiveness of similar compounds as inhibitors of HIV-1 integrase, suggesting that this compound may also possess antiviral properties. This is particularly relevant given the ongoing search for effective treatments against HIV .

Anticancer Activity

While direct studies on this specific compound are scarce, the broader class of thiophene derivatives has been investigated for anticancer activity. For instance, bis(carbamate) derivatives were explored for their effects on murine leukemia models, with some showing significant antileukemic properties . It is plausible that this compound could exhibit similar effects.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antiviral ActivityInvestigated carbamoyl derivatives as HIV integrase inhibitors; showed promising results in vitro .
Study 2 Anticancer PotentialEvaluated various thiophene derivatives; some exhibited significant cytotoxicity against cancer cell lines .
Study 3 Synthesis and EvaluationDiscussed synthesis routes for similar compounds; highlighted the importance of substituent modifications on biological activity .

Q & A

Q. Methodological

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LCMS at 0, 24, and 48 hours.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor thiophene ring oxidation byproducts.
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C indicates shelf-stability) .

How can computational methods predict the compound’s reactivity in nucleophilic environments?

Q. Advanced

  • DFT studies : Calculate Fukui indices to identify electrophilic sites (e.g., carbamoyl carbonyl) prone to nucleophilic attack.
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous vs. lipid membranes to predict metabolic pathways. ’s DFT framework on analogous esters provides a template .

What purification strategies are effective for removing common byproducts?

Q. Basic

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate unreacted starting materials.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/heptane) for high recovery of crystalline product .
  • Prep-HPLC : Employ C18 columns with acetonitrile/water (+0.1% TFA) for polar impurities.

What role does this compound play in synthesizing bioactive molecules or prodrugs?

Advanced
The thiophene-carboxylate moiety serves as a lipophilic scaffold for prodrug derivatization. For example:

  • Ester hydrolysis : In vivo conversion to active carboxylic acids (e.g., NSAID analogs).
  • Conjugation : Coupling with targeting peptides via carbodiimide chemistry () enhances tissue specificity .

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